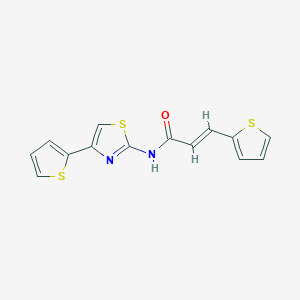

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide is an organic compound that features a conjugated system with thiophene and thiazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide typically involves the following steps:

Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophene with α-haloketones under basic conditions.

Acrylamide formation: The thiazole derivative is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.

Final coupling: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene and thiazole rings.

Reduction: The corresponding amine derivative of the acrylamide.

Substitution: Halogenated derivatives of the thiophene and thiazole rings.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a thiophene ring and a thiazole moiety, which are known for their biological activity. The molecular formula is C13H10N2S2, with a molecular weight of approximately 270.36 g/mol. The presence of multiple heteroatoms contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism often involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function, leading to cell death .

Case Study:

In a study assessing the cytotoxicity of thiazole-based compounds, derivatives similar to this compound demonstrated significant inhibition of cell proliferation in HCT116 cells, with IC50 values in the low micromolar range .

Antiviral Properties

The compound has shown promise as an antiviral agent. Research has indicated that thiophene derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral entry and replication. For instance, compounds structurally related to this compound have been tested against coronaviruses, demonstrating notable antiviral activity .

Case Study:

A recent investigation into thiazole derivatives found that certain compounds exhibited significant inhibitory effects on viral replication in vitro, suggesting potential applications in treating viral infections .

Antibacterial Activity

The antibacterial properties of thiophene-containing compounds have been well-documented. Studies indicate that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bacterial cell death. The structure of this compound may contribute to enhanced binding affinity for bacterial targets.

Case Study:

In a comparative study of various thiophene derivatives, it was found that some exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Summary of Applications

| Application Type | Description | Relevant Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Significant cytotoxicity against MCF7 and HCT116 cells |

| Antiviral | Inhibits viral replication | Notable activity against coronaviruses |

| Antibacterial | Disrupts bacterial cell functions | Effective against Staphylococcus aureus and E. coli |

Mecanismo De Acción

The mechanism of action of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

Electronic Properties: The conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide: Unique due to its specific combination of thiophene and thiazole rings.

Thiophene derivatives: Commonly used in organic electronics for their conductive properties.

Thiazole derivatives: Known for their biological activity and use in medicinal chemistry.

Uniqueness

This compound stands out due to its dual functionality, combining the electronic properties of thiophene with the biological activity of thiazole

Actividad Biológica

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring and a thiazole moiety, which are known to contribute to various biological activities. The molecular formula is C16H14N2S2, with a molecular weight of approximately 318.42 g/mol. The structural representation is as follows:

Anticancer Activity

Recent studies have indicated that compounds containing thiophene and thiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising activity against various cancer cell lines, including HepG2 and A549, with IC50 values indicating effective cytotoxicity . The mechanisms attributed to their anticancer effects include:

- Inhibition of DNA and RNA Synthesis : Compounds with thiadiazole rings have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation.

- Targeting Kinases : Thiophene derivatives can interact with key kinases involved in tumorigenesis, potentially disrupting cancer cell signaling pathways .

Antinociceptive Activity

A study focusing on the antinociceptive properties of structurally similar compounds demonstrated that (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide exhibited significant pain-relieving effects in a mouse model of neuropathic pain. The compound was evaluated for its interaction with nicotinic acetylcholine receptors (nAChRs), specifically α7 and α9α10 nAChRs, showing promising results in modulating pain pathways .

The antinociceptive effects are believed to stem from the modulation of calcium channels and nAChRs, which play critical roles in neurotransmission and pain perception. Electrophysiological techniques revealed that the compound could effectively alter the activity of these receptors, contributing to its analgesic properties .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful.

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| DM497 | Antinociceptive | 4.37 (HepG2), 8.03 (A549) | nAChR modulation |

| DM490 | Antinociceptive | - | nAChR modulation |

| Compound X | Anticancer | 5.0 | DNA synthesis inhibition |

Propiedades

IUPAC Name |

(E)-3-thiophen-2-yl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS3/c17-13(6-5-10-3-1-7-18-10)16-14-15-11(9-20-14)12-4-2-8-19-12/h1-9H,(H,15,16,17)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPZEWBRWNRKNB-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.